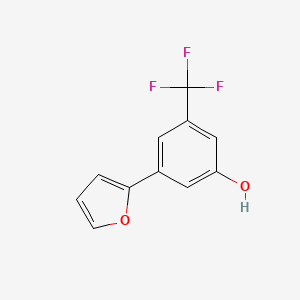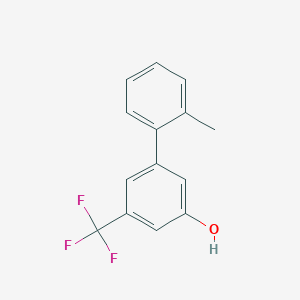
5-Phenyl-3-trifluoromethoxyphenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Phenyl-3-trifluoromethoxyphenol, or 5-PTFMP, is a phenol compound that has been widely studied in recent years due to its unique properties and potential applications in scientific research. It is a colorless liquid with a melting point of approximately 5°C and a boiling point of approximately 100°C. Its chemical formula is C8H7F3O2 and it has an average molecular weight of 206.16 g/mol. 5-PTFMP has been found to have a variety of applications in scientific research, including synthesis, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Applications De Recherche Scientifique
5-PTFMP has been used in a variety of scientific research applications, including organic synthesis, drug synthesis, and biochemical and physiological studies. In organic synthesis, 5-PTFMP has been used as a starting material in the synthesis of a variety of compounds, including pharmaceuticals and natural products. In drug synthesis, 5-PTFMP has been used as an intermediate in the synthesis of a variety of drugs, including antifungal, antibacterial, and antiviral agents. In biochemical and physiological studies, 5-PTFMP has been used to investigate the mechanism of action of a variety of compounds, including antibiotics, antifungal agents, and antiviral agents.
Mécanisme D'action
The mechanism of action of 5-PTFMP is not fully understood, but it is believed to involve the formation of a covalent bond between the phenol and the trifluoromethyl group. This covalent bond is thought to be responsible for the formation of the active form of the compound, which is then able to interact with target molecules in the body.
Biochemical and Physiological Effects
5-PTFMP has been found to have a variety of biochemical and physiological effects, including antibacterial, antifungal, and antiviral activity. In addition, 5-PTFMP has been found to have antioxidant properties, which may be beneficial in the prevention of certain diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 5-PTFMP in lab experiments has several advantages, including its low cost, availability, and ease of synthesis. Additionally, 5-PTFMP has been found to be relatively stable in a variety of laboratory conditions, making it suitable for use in a variety of settings. However, there are some limitations to the use of 5-PTFMP in lab experiments, including its potential toxicity and its potential to cause skin irritation.
Orientations Futures
There are a number of potential future directions for the use of 5-PTFMP in scientific research. These include the use of 5-PTFMP in the synthesis of new compounds, the investigation of the mechanism of action of 5-PTFMP, and the exploration of its potential applications in the treatment of various diseases. Additionally, further research into the biochemical and physiological effects of 5-PTFMP may lead to an increased understanding of its potential applications in a variety of settings.
Méthodes De Synthèse
5-PTFMP can be synthesized from a variety of starting materials, including phenol and trifluoromethyl chloride. The synthesis of 5-PTFMP typically involves the reaction of phenol with trifluoromethyl chloride in the presence of a base, such as potassium carbonate. The reaction is typically performed at temperatures of 70-80°C and yields a yield of approximately 90%. The reaction is generally considered to be safe and efficient, making it suitable for use in a variety of laboratory settings.
Propriétés
IUPAC Name |
3-phenyl-5-(trifluoromethoxy)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3O2/c14-13(15,16)18-12-7-10(6-11(17)8-12)9-4-2-1-3-5-9/h1-8,17H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWENHINRNAOPJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC(=C2)OC(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10686490 |
Source


|
| Record name | 5-(Trifluoromethoxy)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10686490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Phenyl-3-trifluoromethoxyphenol | |
CAS RN |
1261926-25-3 |
Source


|
| Record name | 5-(Trifluoromethoxy)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10686490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

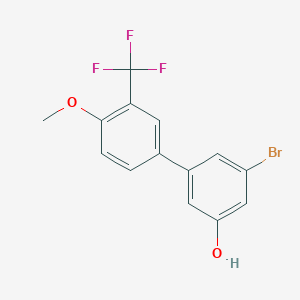

![3-Bromo-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6383712.png)
![3-Bromo-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6383714.png)

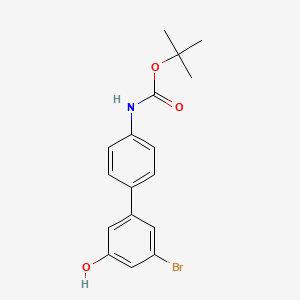
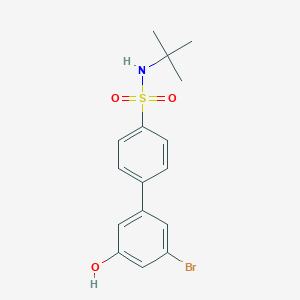
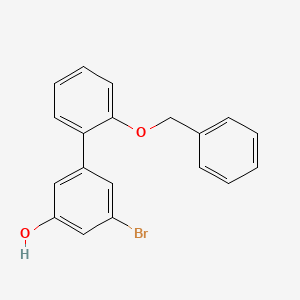

![3-Bromo-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6383753.png)


